Conformational Rigidity: AEPA Linker vs. Linear Peptide Control
In the design of cyclic peptide inhibitors, the [4-(2-aminoethyl)phenyl]-acetic acid (AEPA) linker, derived from the target compound, was specifically selected to enforce a conformation that mimics a peptide substrate of the SARS-CoV-2 Mpro enzyme [1]. The study's computational conformational searching predicts the resulting cyclic peptide is 'fairly rigid' and adopts a favorable binding conformation, a property not conferred by typical linear or flexible linkers [1]. This rigidity is a key design feature that increases resistance to proteolytic degradation and improves plasma stability compared to linear peptide analogs [1].
| Evidence Dimension | Conformational Rigidity and Protease Resistance |
|---|---|
| Target Compound Data | Predicted 'fairly rigid' conformation; designed to resist Mpro cleavage [1] |
| Comparator Or Baseline | Linear peptide substrates (flexible conformation) |
| Quantified Difference | Increased resistance to degradation and plasma stability (qualitative, as per class-level effects of cyclization) [1] |
| Conditions | Computational conformational searching and in vitro enzyme cleavage assay [1] |
Why This Matters
For researchers designing stable, conformationally-constrained peptides, the AEPA linker's ability to impart rigidity is a critical differentiator over flexible linkers, directly impacting in vivo stability and target engagement.
- [1] Kreutzer, A. G., et al. (2021). A cyclic peptide inhibitor of the SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 221, 113530. View Source
